5-(Cyclohexylmethyl)-2-isopropoxyphenol
Description
5-(Cyclohexylmethyl)-2-isopropoxyphenol is a synthetic phenolic compound characterized by a cyclohexylmethyl substituent at the C5 position and an isopropoxy group at the C2 position of the phenol ring. The cyclohexylmethyl group is a recurring motif in compounds with enhanced biological activity, particularly in enzyme inhibition and receptor modulation . The isopropoxy substituent may contribute to lipophilicity and steric effects, influencing molecular interactions.
Properties
CAS No. |
1243387-39-4 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-9-8-14(11-15(16)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI Key |
DNXJDYGOXFYJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base, followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
5-(Cyclohexylmethyl)-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s overall hydrophobicity and molecular stability.
Comparison with Similar Compounds
Comparison with Flavonoid Derivatives
Flavonoids such as luteolin and eriodyctiol serve as parent compounds for derivatives modified with alkyl substituents. demonstrates that introducing a cyclohexylmethyl group at the C6 position of luteolin (compound 1) drastically improves inhibitory potency against bacterial neuraminidase (BNA):
| Compound | Substituents | IC50 (µM) | Activity Enhancement |
|---|---|---|---|
| Luteolin | None (parent compound) | 4.4 | 1× (baseline) |
| Compound 1 | C6 cyclohexylmethyl | 0.05 | 88× |
| Eriodyctiol | None (parent compound) | 17.8 | 1× |
| Compound 2 | C6 cyclohexylmethyl | 0.07 | 250× |
The cyclohexylmethyl group enhances binding affinity, likely through hydrophobic interactions and conformational stabilization . For 5-(Cyclohexylmethyl)-2-isopropoxyphenol, the C5 cyclohexylmethyl and C2 isopropoxy groups may similarly optimize interactions with target enzymes or receptors.
Comparison with Phosphonate Esters
Phosphonate esters with cyclohexylmethyl substituents (Evidences 2–4, 6) exhibit distinct physicochemical properties. For example:
These compounds prioritize stability and solubility for industrial or biochemical applications.
Comparison with Heterocyclic Compounds
Heterocyclic analogs, such as 5-(Cyclohexylmethyl)-1H-imidazol-2-amine () and pyrimidinone derivatives (), highlight the versatility of the cyclohexylmethyl group:
The imidazole derivative’s bioactivity underscores the role of the cyclohexylmethyl group in enhancing binding to biological targets. For this compound, the phenol core may offer superior hydrogen-bonding capacity compared to heterocycles.
Comparison with Capsaicin Analogs
Dihydrocapsaicin (), a vanilloid with a cyclohexylmethyl-like chain, illustrates substituent effects on sensory receptor activation:
| Compound | Molecular Formula | Substituents | Biological Role |
|---|---|---|---|
| Dihydrocapsaicin | C18H29NO3 | N-vanillyl, 8-methylnonanamide | TRPV1 agonist |
While dihydrocapsaicin targets pain receptors, this compound’s substituents may favor anti-inflammatory or antimicrobial pathways, leveraging the phenol’s acidity and the cyclohexylmethyl’s hydrophobicity.
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